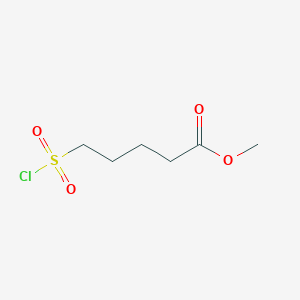

Methyl 5-(Chlorosulfonyl)pentanoate

Description

Methyl 5-(Chlorosulfonyl)pentanoate (CAS: 1408058-14-9) is an aliphatic sulfonyl chloride ester with the molecular formula C₆H₁₁ClO₄S and a molecular weight of 214.67 g/mol . Its structure features a methyl ester group and a reactive chlorosulfonyl moiety, making it a versatile intermediate in organic synthesis, particularly for agrochemicals like metconazole . The compound is typically stored at room temperature, with solutions stable for up to 6 months at -80°C .

Properties

IUPAC Name |

methyl 5-chlorosulfonylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECLVGBBQICKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408058-14-9 | |

| Record name | methyl 5-(chlorosulfonyl)pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Ethyl 5-(Chlorosulfonyl)pentanoate

- Molecular Formula : C₇H₁₃ClO₄S

- Molecular Weight : 228.69 g/mol

- Synthesis involves refluxing ethyl 5-bromovalerate with thiourea, followed by N-chlorosuccinimide (NCS) treatment, yielding 59–71% . Hazards: Classified with severe warnings (H302: harmful if swallowed; H314: causes severe skin burns) due to higher reactivity of the ethyl chain , unlike the methyl derivative, which lacks explicit hazard data .

5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

Methyl 3-(Chlorosulfonyl)-4-methoxybenzoate

- Molecular Formula : C₁₀H₁₁ClO₅S

- Key Differences :

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound’s aliphatic chain enables facile nucleophilic substitution, critical for constructing cyclopentanone intermediates in fungicide synthesis . In contrast, aromatic analogs require harsher conditions for sulfonyl chloride activation .

- Safety Profile : Ethyl derivatives exhibit higher toxicity due to increased alkyl chain length, whereas methyl analogs prioritize ease of handling in research settings .

- Applications : Aliphatic sulfonyl chlorides dominate agrochemical synthesis, while aromatic variants are preferred in pharmaceuticals and materials science due to stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.